molecular formula C14H17N3O3S B1349047 (4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 337487-27-1

(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No. B1349047
CAS RN: 337487-27-1
M. Wt: 307.37 g/mol
InChI Key: KGAMZALMAUKYRZ-UHFFFAOYSA-N
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Description

(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, often referred to as CFA, is an organic compound that has been studied extensively in the scientific community. It is a white crystalline solid with a melting point of approximately 150°C. CFA is a versatile molecule that has many potential applications in the laboratory and in industry.

Scientific Research Applications

Synthesis and Pharmacological Potential

Synthetic Approaches and Biological Activities : The synthesis of derivatives of 1,2,4-triazol, including structures closely related to (4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, highlights their significant pharmacological potential. These compounds exhibit a range of biological activities such as anti-exudative properties, indicating their potential for developing new drugs with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).

Chemical Structure and Activity Relationship : Cyclization of 1,2,4-triazole derivatives to form compounds with diverse pharmacological properties demonstrates the versatility of these structures. Such cyclization processes can lead to compounds with effects on the central nervous system (CNS) in experimental models, highlighting the chemical diversity and potential therapeutic applications of these molecules (Maliszewska-Guz et al., 2005).

Structural Characterization and Applications

Complex Formation and Inhibition Studies : The mercaptoacetic acid substituted 1,2,4-triazole ligands have been used to synthesize dinuclear cobalt and nickel complexes, which were explored for their urease inhibitory activities. This research underlines the potential of 1,2,4-triazole derivatives in developing compounds with enzyme inhibition capabilities, which could be relevant in various therapeutic areas (Fang et al., 2019).

Antimicrobial Activities : The antimicrobial study of fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, showcasing the potential of 1,2,4-triazole derivatives in antimicrobial drug development. Such compounds represent a promising avenue for new antimicrobial agents due to their structural diversity and biological efficacy (El-Shehry et al., 2020).

properties

IUPAC Name

2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(19)9-21-14-16-15-13(11-7-4-8-20-11)17(14)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAMZALMAUKYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354241
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

337487-27-1
Record name {[4-Cyclohexyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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